![molecular formula C25H23N5O4 B2408418 Methyl-2-(8-(3,4-Dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetat CAS No. 896293-91-7](/img/structure/B2408418.png)
Methyl-2-(8-(3,4-Dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Diese Verbindung zeigt eine aggregationsinduzierte Emission (AIE), d.h. ihre Emissionseffizienz steigt deutlich an, wenn sie sich aggregiert. Anfangs verhält sie sich als schwacher Luminophor, wandelt sich aber bei Aggregation in einen starken Emitter um . Forscher haben ihre AIE-Eigenschaften für Anwendungen in optoelektronischen Bauelementen, Sensoren und der Bildgebung untersucht.
- Die Struktur der Verbindung enthält eine Dihydropyrimidindion-Einheit. Dihydropyrimidindione sind vielseitige Zwischenprodukte in der organischen Synthese. Forscher haben ähnliche Strukturen zur Synthese verschiedener bioaktiver Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien .
- Das Imidazolringsystem der Verbindung ist eng verwandt mit Indolderivaten. Forscher haben Indolsynthesemethoden eingesetzt, um auf ähnliche Strukturen zuzugreifen. Beispielsweise führte die Fischer-Indolsynthese verwandter Cyclohexanon-Derivate zu tricyclischen Indolen, die Anwendungen in der medizinischen Chemie und Materialwissenschaft haben könnten .
- Imidazole spielen eine entscheidende Rolle in funktionellen Molekülen, die in verschiedenen Anwendungen eingesetzt werden. Jüngste Fortschritte in der regioselektiven Synthese substituierter Imidazole haben ihre Nützlichkeit erweitert. Forscher haben sich auf den Aufbau spezifischer Bindungen während der Imidazolbildung konzentriert, um eine maßgeschneiderte Funktionalisierung zu ermöglichen .
Aggregation-induzierte Emission (AIE) Eigenschaften
Dihydropyrimidindione-Synthese
Indolderivate und Azepinindole
Imidazolsynthese und funktionelle Moleküle
Zusammenfassend lässt sich sagen, dass die AIE-Eigenschaften, die Dihydropyrimidindion-Struktur, die Indol-verwandten Merkmale und das Imidazolringsystem dieser Verbindung spannende Möglichkeiten für die Forschung und Anwendungen in verschiedenen Bereichen bieten. Weitere Untersuchungen könnten ihr Potenzial in der Wirkstoffforschung, Materialwissenschaft und Optoelektronik untersuchen. 🌟
Wirkmechanismus
Mode of Action
The presence of the imidazole ring and the purine structure in the compound suggests that it might interact with biological systems in a manner similar to other imidazole and purine derivatives .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways this compound affects. Imidazole and purine derivatives are known to play roles in various biochemical processes, including dna synthesis, signal transduction, and energy metabolism .
Eigenschaften
IUPAC Name |
methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-15-10-11-18(12-16(15)2)30-19(17-8-6-5-7-9-17)13-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-20(31)34-4/h5-13H,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAWPNSYCJLYGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
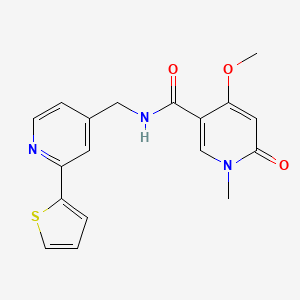
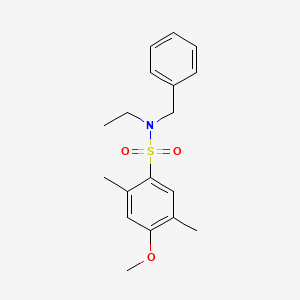
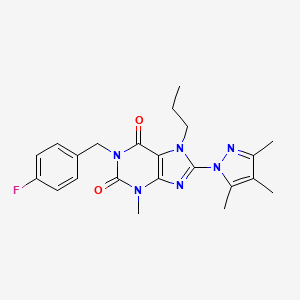

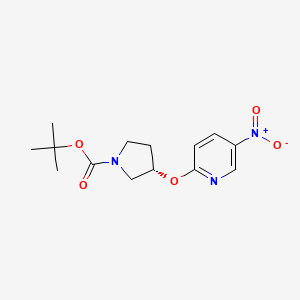
![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)
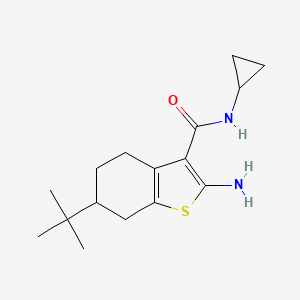
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
![(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2408352.png)
![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
